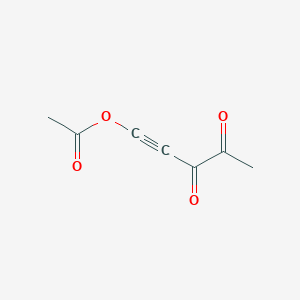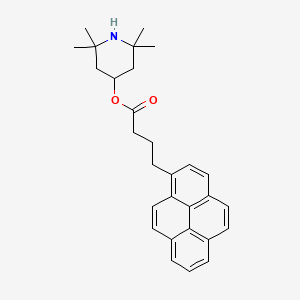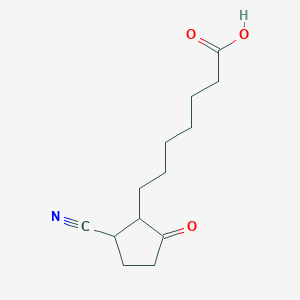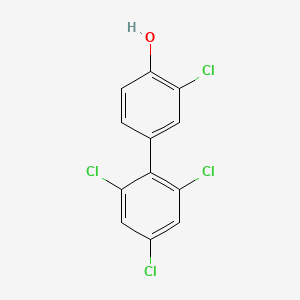
3,4-Dioxopent-1-yn-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dioxopent-1-yn-1-yl acetate is a chemical compound with the molecular formula C7H6O4 It is characterized by the presence of a dioxopentynyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dioxopent-1-yn-1-yl acetate typically involves the reaction of an appropriate alkyne with an oxidizing agent to introduce the dioxo functionality. One common method involves the use of acetic anhydride as the acetylating agent under controlled conditions to yield the desired acetate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions followed by esterification. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dioxopent-1-yn-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,4-Dioxopent-1-yn-1-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dioxopent-1-yn-1-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The dioxo and acetyl groups play a crucial role in its binding affinity and reactivity with biological molecules .
Comparison with Similar Compounds
- 3,4-Dioxopent-1-yn-1-yl chloride
- 3,4-Dioxopent-1-yn-1-yl bromide
- 3,4-Dioxopent-1-yn-1-yl methyl ester
Comparison: Compared to its analogs, 3,4-Dioxopent-1-yn-1-yl acetate is unique due to its acetate group, which imparts different reactivity and solubility properties. This makes it particularly useful in applications where ester functionality is desired .
Properties
CAS No. |
500328-31-4 |
|---|---|
Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3,4-dioxopent-1-ynyl acetate |
InChI |
InChI=1S/C7H6O4/c1-5(8)7(10)3-4-11-6(2)9/h1-2H3 |
InChI Key |
QCFOXPPDQYIRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C#COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)



![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)


![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)

![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)

![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)
